4-methyl-2-[(4E)-2,5,9-trimethyldeca-4,8-dien-2-yl]-1,3-dioxolane
Overview
Description
4-methyl-2-[(4E)-2,5,9-trimethyldeca-4,8-dien-2-yl]-1,3-dioxolane is an organic compound with a complex structure It is characterized by the presence of a dioxolane ring, a methyl group, and a long aliphatic chain with multiple double bonds
Preparation Methods
The synthesis of 4-methyl-2-[(4E)-2,5,9-trimethyldeca-4,8-dien-2-yl]-1,3-dioxolane can be achieved through several synthetic routes. One common method involves the reaction of a suitable aldehyde or ketone with a diol in the presence of an acid catalyst to form the dioxolane ring. The aliphatic chain with double bonds can be introduced through subsequent reactions, such as Wittig or Horner-Wadsworth-Emmons reactions, which are commonly used to form carbon-carbon double bonds.
In industrial production, the synthesis may involve more efficient and scalable methods, such as continuous flow processes or the use of solid-supported catalysts to enhance reaction rates and yields.
Chemical Reactions Analysis
4-methyl-2-[(4E)-2,5,9-trimethyldeca-4,8-dien-2-yl]-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst, such as palladium on carbon, can convert double bonds to single bonds, resulting in saturated derivatives.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, which can be further substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions for these reactions include strong oxidizing agents for oxidation, hydrogen gas and metal catalysts for reduction, and halogen sources like bromine or chlorine for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-methyl-2-[(4E)-2,5,9-trimethyldeca-4,8-dien-2-yl]-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals, such as fragrances, flavors, and polymers.
Mechanism of Action
The mechanism by which 4-methyl-2-[(4E)-2,5,9-trimethyldeca-4,8-dien-2-yl]-1,3-dioxolane exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar compounds to 4-methyl-2-[(4E)-2,5,9-trimethyldeca-4,8-dien-2-yl]-1,3-dioxolane include other dioxolane derivatives and aliphatic compounds with multiple double bonds. These compounds share structural similarities but may differ in their chemical reactivity and applications. For example, 2-methyl-2,4-pentanediol and 1,3-dioxolane are structurally related but have different functional groups and properties.
The uniqueness of this compound lies in its combination of a dioxolane ring with a long, unsaturated aliphatic chain, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
4-methyl-2-[(4E)-2,5,9-trimethyldeca-4,8-dien-2-yl]-1,3-dioxolane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30O2/c1-13(2)8-7-9-14(3)10-11-17(5,6)16-18-12-15(4)19-16/h8,10,15-16H,7,9,11-12H2,1-6H3/b14-10+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPWXNLKDDVGJQ-GXDHUFHOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(O1)C(C)(C)CC=C(C)CCC=C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1COC(O1)C(C)(C)C/C=C(\C)/CCC=C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.